molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline

Cat. No. B4949772
M. Wt: 382.3 g/mol
InChI Key: DPHWQQFWMWEKQS-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medical research, agriculture, and environmental studies.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the inhibition of key enzymes involved in various biological processes. The compound has been shown to inhibit the activity of DNA topoisomerase, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage, ultimately resulting in apoptosis. Additionally, the compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is critical for the replication of retroviruses such as HIV. This makes it a promising candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the replication of several viruses, and possess antimicrobial properties. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline in lab experiments include its high potency and specificity for its target enzymes, making it an effective tool for studying various biological processes. Additionally, the compound has been shown to be relatively non-toxic, making it a safe option for use in in vitro and in vivo studies. However, the limitations of using the compound include its relatively high cost and limited availability, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline. One potential direction is the development of new antiviral drugs based on the compound's ability to inhibit the replication of several viruses, including HIV and herpes simplex virus. Additionally, the compound's potential use in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Finally, further studies are needed to fully elucidate the compound's mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the reaction of 2,5-dichloroaniline with benzyl 2-aminobenzimidazole in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is subsequently converted into the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus. This makes it a promising candidate for the development of new antiviral drugs. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWQQFWMWEKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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